molecular formula C17H13ClO4S B11430011 6-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-2H-chromen-2-one

6-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-2H-chromen-2-one

Cat. No.: B11430011
M. Wt: 348.8 g/mol
InChI Key: NGYYPBBESLIPQW-UHFFFAOYSA-N
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Description

6-Chloro-3-(3,4-dimethylbenzenesulfonyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chloro group, a dimethylbenzenesulfonyl group, and a chromen-2-one core structure

Preparation Methods

The synthesis of 6-chloro-3-(3,4-dimethylbenzenesulfonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chlorochromone and 3,4-dimethylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

6-Chloro-3-(3,4-dimethylbenzenesulfonyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the sulfonyl group.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Chloro-3-(3,4-dimethylbenzenesulfonyl)-2H-chromen-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials, such as polymers and dyes, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-chloro-3-(3,4-dimethylbenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation or inflammation, leading to its potential anticancer or anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

6-Chloro-3-(3,4-dimethylbenzenesulfonyl)-2H-chromen-2-one can be compared with other similar compounds, such as:

    6-Chloro-4-(3,4-dimethylphenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline: This compound shares a similar sulfonyl group but has a different core structure (quinoline instead of chromen-2-one).

    1-[(3,4-Dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole: This compound also contains a dimethylphenylsulfonyl group but has an imidazole core structure.

    N-[3-(6-Methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide: This compound has a similar sulfonamide group but a different core structure (pyridazine instead of chromen-2-one).

The uniqueness of 6-chloro-3-(3,4-dimethylbenzenesulfonyl)-2H-chromen-2-one lies in its specific combination of functional groups and core structure, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H13ClO4S

Molecular Weight

348.8 g/mol

IUPAC Name

6-chloro-3-(3,4-dimethylphenyl)sulfonylchromen-2-one

InChI

InChI=1S/C17H13ClO4S/c1-10-3-5-14(7-11(10)2)23(20,21)16-9-12-8-13(18)4-6-15(12)22-17(16)19/h3-9H,1-2H3

InChI Key

NGYYPBBESLIPQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)C

Origin of Product

United States

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